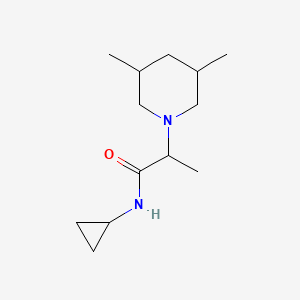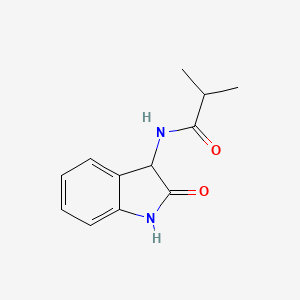![molecular formula C16H23FN2O B7516116 1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)
1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate and is used for scientific research purposes. The compound has gained popularity among the scientific community due to its potential as a cognitive enhancer.
Mechanism of Action
The exact mechanism of action of 1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one is not fully understood. However, it is believed to work by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of attention and arousal.
Biochemical and Physiological Effects:
1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation. The compound has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and behavioral processes. However, the compound's potential for abuse and addiction must be taken into consideration when using it in lab experiments.
Future Directions
There are several future directions for research on 1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one. One area of interest is its potential as a treatment for ADHD and narcolepsy. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a cognitive enhancer for healthy individuals. Future research could investigate the optimal dosage and duration of use for cognitive enhancement purposes. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one involves the reaction of 4-fluoro-α-methylphenylacetic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with methyl ethyl ketone to yield 1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one.
Scientific Research Applications
1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve working memory, attention, and cognitive flexibility in animal models. The compound has also been investigated for its potential in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
1-[4-[1-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-12(2)16(20)19-10-8-18(9-11-19)13(3)14-4-6-15(17)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQKCIDJCJKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)



![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)